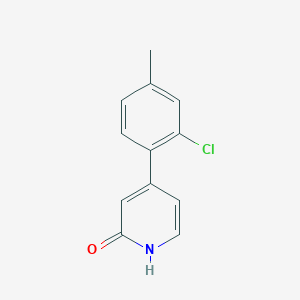
5-(3-Chloro-4-methylphenyl)-2-hydroxypyridine, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Chloro-4-methylphenyl)-2-hydroxypyridine, 95% (5-CMHP-2HOP) is an organic compound that is widely used in the scientific research community. It is a colorless to pale yellow solid with a melting point of 77-79°C. 5-CMHP-2HOP is a member of the class of pyridines, a family of heterocyclic aromatic organic compounds. It is a versatile compound with a wide range of applications in research and development in the fields of biochemistry, physiology, and organic synthesis.
Aplicaciones Científicas De Investigación
5-(3-Chloro-4-methylphenyl)-2-hydroxypyridine, 95% is a versatile compound with a wide range of applications in scientific research. It is used in the synthesis of a variety of compounds, including anti-cancer agents, anti-inflammatory agents, and other pharmaceuticals. It is also used in the synthesis of other organic compounds, such as dyes and pigments, as well as in the synthesis of polymers and resins.
Mecanismo De Acción
The exact mechanism of action of 5-(3-Chloro-4-methylphenyl)-2-hydroxypyridine, 95% is not yet fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase, which is responsible for the synthesis of prostaglandins. This inhibition of cyclooxygenase activity results in the inhibition of the production of prostaglandins, which are known to be involved in inflammation and other physiological processes.
Biochemical and Physiological Effects
5-(3-Chloro-4-methylphenyl)-2-hydroxypyridine, 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that the compound has anti-inflammatory, anti-cancer, and anti-oxidant properties. It has also been shown to inhibit the production of prostaglandins and other inflammatory mediators. In addition, 5-(3-Chloro-4-methylphenyl)-2-hydroxypyridine, 95% has been shown to have antifungal and antiviral activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-(3-Chloro-4-methylphenyl)-2-hydroxypyridine, 95% in laboratory experiments offers a number of advantages. The compound is relatively stable and easy to obtain in high purity. In addition, it is relatively inexpensive and can be synthesized in a relatively short amount of time. However, the compound is toxic and should be handled with caution.
Direcciones Futuras
The potential applications of 5-(3-Chloro-4-methylphenyl)-2-hydroxypyridine, 95% in scientific research are vast. Further research is needed to fully understand the biochemical and physiological effects of the compound and to develop more efficient and effective synthesis methods. In addition, further research is needed to explore the potential applications of the compound in the development of new drugs and other therapeutic agents. Finally, further research is needed to explore the potential applications of the compound in the synthesis of polymers and other materials.
Métodos De Síntesis
5-(3-Chloro-4-methylphenyl)-2-hydroxypyridine, 95% can be synthesized using a two-step process. In the first step, 3-chloro-4-methylphenol is reacted with sodium hydroxide to form 5-(3-chloro-4-methylphenyl)-2-hydroxypyridine. In the second step, the product is recrystallized from methanol to obtain 5-(3-Chloro-4-methylphenyl)-2-hydroxypyridine, 95% in 95% purity.
Propiedades
IUPAC Name |
5-(3-chloro-4-methylphenyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c1-8-2-3-9(6-11(8)13)10-4-5-12(15)14-7-10/h2-7H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYSWFQGQPZBKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CNC(=O)C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20682847 |
Source


|
| Record name | 5-(3-Chloro-4-methylphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chloro-4-methylphenyl)-2-hydroxypyridine | |
CAS RN |
1111109-75-1 |
Source


|
| Record name | 5-(3-Chloro-4-methylphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














